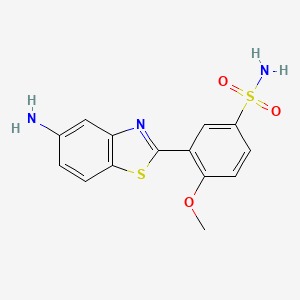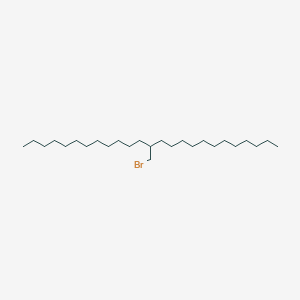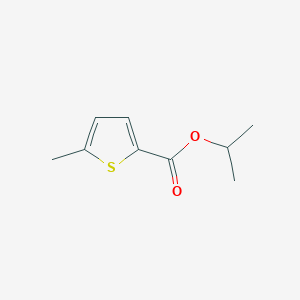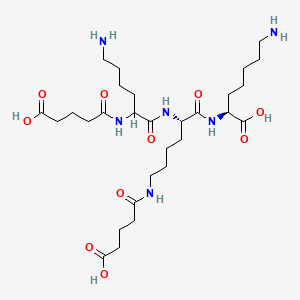![molecular formula C26H12N4 B13865266 12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” is a highly complex organic compound characterized by its intricate polycyclic structure. Compounds of this nature often exhibit unique chemical and physical properties due to their extensive ring systems and multiple functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of various ring systems and the introduction of nitrogen atoms at specific positions. Common synthetic routes may include:
Cyclization reactions: To form the multiple ring systems.
Amination reactions: To introduce nitrogen atoms into the structure.
Functional group transformations: To achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups or ring systems.
Substitution: Where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as models for understanding complex reaction mechanisms or as building blocks for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, these compounds might be investigated for their potential biological activity. They could act as enzyme inhibitors, receptor agonists or antagonists, or as scaffolds for drug development.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or advanced composites, due to their unique structural properties.
作用机制
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Modulating signaling pathways: Altering cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds might include other polycyclic or aza-polycyclic compounds with extensive ring systems and multiple nitrogen atoms. Examples could be:
- Azulene derivatives
- Porphyrins
- Phthalocyanines
Uniqueness
What sets “12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” apart is its specific arrangement of rings and nitrogen atoms, which may confer unique chemical reactivity and physical properties.
属性
分子式 |
C26H12N4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene |
InChI |
InChI=1S/C26H12N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21-22-25(28-27-23)17-11-3-7-14-8-4-12-18(20(14)17)26(22)30-29-24(16)21/h1-12H |
InChI 键 |
GOQTYSBYNRIQAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=NN=C5C6=CC=CC7=C6C(=CC=C7)C8=NN=C(C3=CC=C2)C4=C58 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


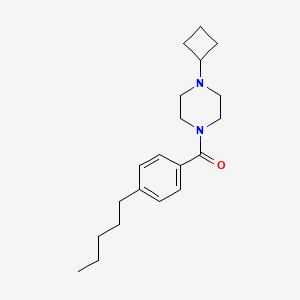
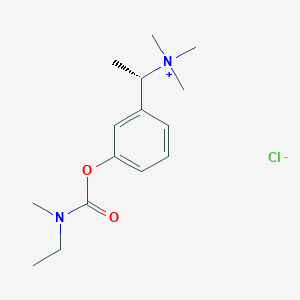
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
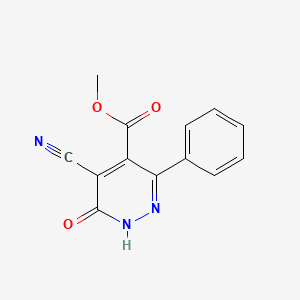
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
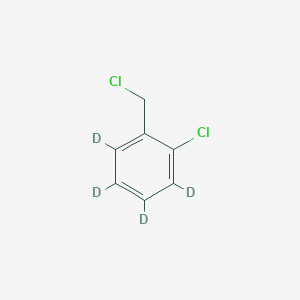
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

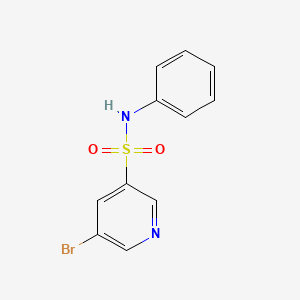
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
